molecular formula C6H6N2O3 B1592905 Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 89640-80-2

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No. B1592905
CAS RN: 89640-80-2
M. Wt: 154.12 g/mol
InChI Key: RKQKUIQFNORDEO-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 . The IUPAC name for this compound is methyl 3-oxo-2,3-dihydro-4-pyridazinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is 1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

“Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is a solid at room temperature . The compound should be stored in a freezer to maintain its stability .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is used as a precursor in the synthesis of various compounds. Its methylation effects for intermolecular interactions and lipophilicity have been studied in depth. The compound exhibits interesting behavior in solution, existing in equilibrium of lactam and lactim tautomers, which affects the synthesis of its methylated derivatives. These derivatives show increased lipophilicity correlated with the formation of CH⋯O bonds, demonstrating the compound's utility in exploring lipophilicity in chemical structures (Katrusiak et al., 2011).

Antitumor Activity

Research into analogues of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate has identified compounds with significant antitumor activity against various murine tumors. This work contributes to the search for novel anticancer agents, with specific analogues demonstrating good activity against leukemias and sarcomas in mouse models. This highlights the potential therapeutic applications of these compounds in cancer treatment (Stevens et al., 1987).

Catalysis and Material Science

In the realm of catalysis and materials science, derivatives of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate have been employed in the development of new families of Ru complexes for water oxidation. These complexes exhibit properties conducive to oxygen evolution reactions, essential for sustainable energy solutions. The synthesis and characterization of these complexes showcase the versatility of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives in catalyzing essential reactions for energy conversion (Zong & Thummel, 2005).

Optical Sensing

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives have also found application in the creation of optical sensor materials for detecting oxidative agents. The introduction of tetrazine functional groups into stable frameworks allows for the reversible detection of oxidizing gases, exemplified by a drastic color change. This application underscores the compound's utility in developing advanced materials for environmental monitoring (Nickerl et al., 2015).

Antimicrobial and Antifungal Applications

Recent studies have synthesized novel derivatives with promising antimicrobial and antifungal activities. By modifying the structure of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, researchers have developed compounds with significant activity against a variety of microbial pathogens. These findings are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Shehadi et al., 2022).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

methyl 6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQKUIQFNORDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629822
Record name Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

CAS RN

89640-80-2
Record name Methyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89640-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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